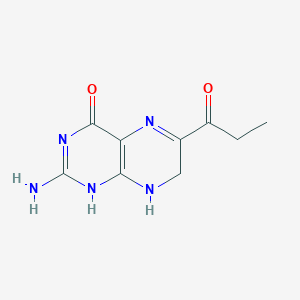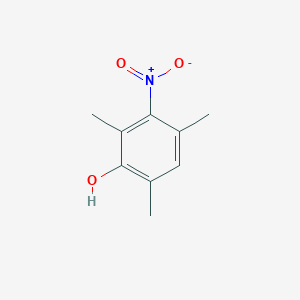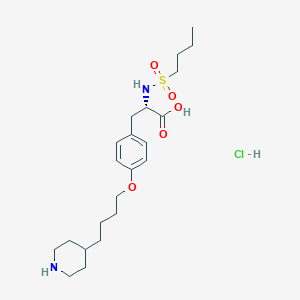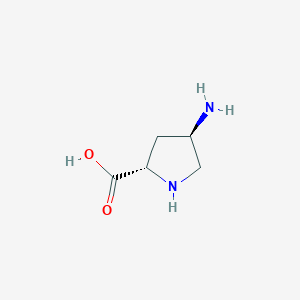
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid
概要
説明
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid is a non-proteinogenic amino acid with a unique stereochemistry It is a derivative of pyrrolidine, an organic compound that is commonly used in the synthesis of other compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of 4-nitrobenzyl bromide with pyrrolidine-2-carboxylic acid in the presence of a base, such as sodium hydroxide. This reaction results in the formation of the desired compound with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. Enzymatic deracemization, which involves the use of enzymes to convert a racemic mixture into a single enantiomer, is a widely used technique. This method not only ensures high yield but also maintains the desired stereochemistry .
化学反応の分析
Types of Reactions
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols .
科学的研究の応用
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel drug candidates for the treatment of various diseases.
Protein Engineering: This compound is employed to modify proteins, such as enzymes, to improve their activity and stability.
Biocatalysis: It is used to synthesize chiral compounds, which are important for drug development and other applications.
作用機序
The mechanism of action of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid involves its role as a chiral auxiliary. This compound can control the stereochemistry of a reaction by selectively reacting with one of the reactants, thereby influencing the final product’s stereochemistry. Additionally, it can interact with proteins and other molecules, affecting their biological activity.
類似化合物との比較
Similar Compounds
(2S,4R)-4-Fluoroproline: This compound is similar in structure but contains a fluorine atom instead of an amino group.
(2S,4R)-4-Methylproline: Another similar compound, which has a methyl group instead of an amino group.
(2S,4R)-2-Amino-4-methyl-hex-5-enoic acid: This non-proteinogenic amino acid is used as an allelochemical.
Uniqueness
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of an amino group, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as a chiral auxiliary and influence the stereochemistry of reactions makes it particularly valuable in medicinal chemistry and protein engineering.
特性
IUPAC Name |
(2S,4R)-4-aminopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9)/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHINASQYHDCLEU-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540264 | |
| Record name | (4R)-4-Amino-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16257-88-8 | |
| Record name | (4R)-4-Amino-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






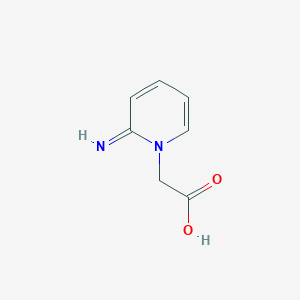

![(4aR,8aR)-1,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydropyrazino[2,3-b]pyrazine](/img/structure/B156034.png)
